

Technical Application Note: Mass Spectrometry Fragmentation Pattern of Butyl N- phenylcarbamate

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Compound of Interest

Compound Name: *Butyl N-phenylcarbamate*

CAS No.: 1538-74-5

Cat. No.: B072417

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Introduction & Chemical Profile

Butyl N-phenylcarbamate (

) represents a class of carbamate esters frequently utilized as intermediates in pharmaceutical synthesis and as structural motifs in agrochemicals (herbicides/fungicides). Accurate mass spectral characterization is critical for distinguishing this compound from isomeric impurities (e.g., tert-butyl variants like BOC-aniline) and for metabolite identification in pharmacokinetic studies.

Chemical Specifications

Property	Detail
IUPAC Name	Butyl N-phenylcarbamate
Common Synonyms	Butyl carbanilate; Phenylcarbamic acid butyl ester
CAS Number	1538-74-5 (n-butyl isomer)
Molecular Formula	
Exact Mass	193.1103 Da
Structure	

Fragmentation Mechanics (Mechanistic Insight)

The mass spectral behavior of **Butyl N-phenylcarbamate** is governed by the stability of the aromatic ring and the lability of the carbamate linkage. The fragmentation pathways differ significantly between "hard" ionization (EI) and "soft" ionization (ESI).

Electron Ionization (EI) Pathways

Under 70 eV electron impact, the molecule undergoes extensive fragmentation. The diagnostic pathway involves a McLafferty-like rearrangement, driven by the presence of

-hydrogens on the butyl chain relative to the carbonyl oxygen.

- Molecular Ion (m/z 193): Observed at m/z 193 (typically low intensity).
- McLafferty Rearrangement (Diagnostic): The carbonyl oxygen abstracts a γ -hydrogen from the butyl chain, proceeding through a six-membered transition state. This eliminates neutral butene (m/z 56 Da) and yields the stable Phenylcarbamic acid radical cation at m/z 137.
- Aniline Formation: The ion at m/z 137 is unstable and rapidly loses

(44 Da) to form the Aniline radical cation at m/z 93 (often the base peak).

- Isocyanate Pathway: Alternative direct cleavage of the ether bond () yields the Phenyl Isocyanate cation at m/z 119.
- Alkyl Fragmentation: The butyl chain generates characteristic hydrocarbon clusters at m/z 57 () and m/z 41 ().

Electrospray Ionization (ESI-MS/MS) Pathways

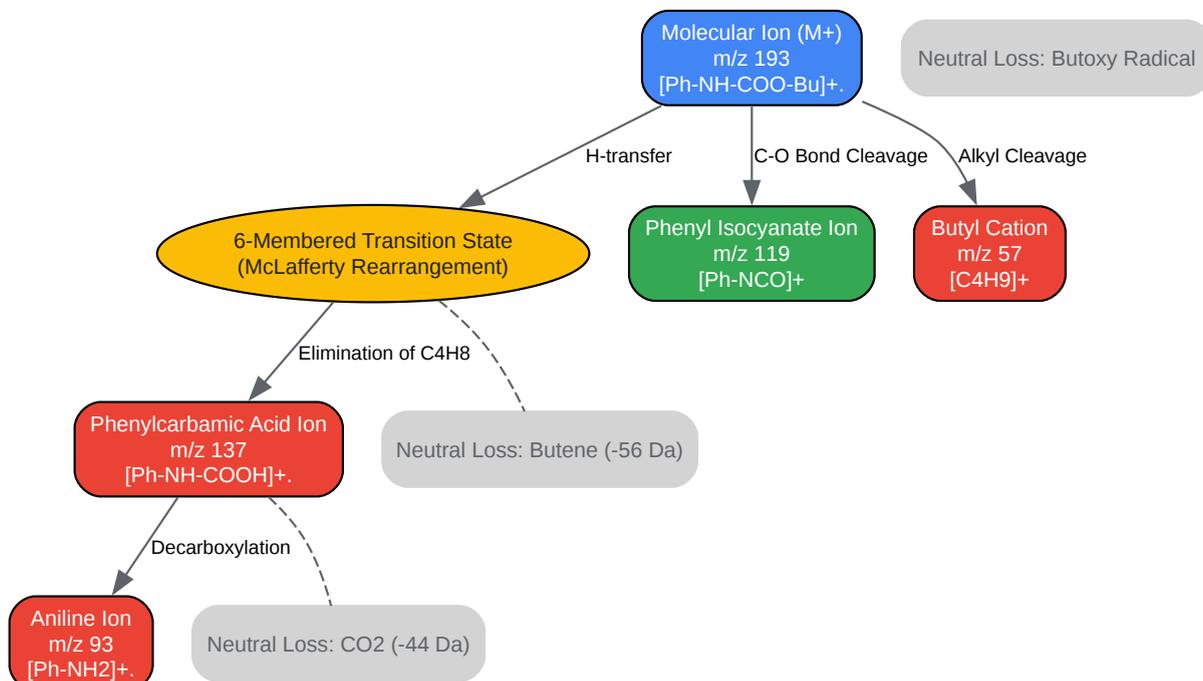
In LC-MS (positive mode), the molecule forms a protonated precursor

at m/z 194. Collision-Induced Dissociation (CID) follows charge-remote or charge-proximate pathways:

- Neutral Loss of Butene: Similar to EI, the protonated species loses butene (56 Da) to form protonated phenylcarbamic acid at m/z 138.
- Formation of Aniline: Subsequent loss of yields protonated aniline at m/z 94.
- Isocyanate Formation: Direct loss of butanol () yields protonated phenyl isocyanate at m/z 120.

Visualization of Fragmentation Pathways[1][2][3]

The following diagram illustrates the competing fragmentation pathways for the Electron Ionization (EI) mode, highlighting the critical McLafferty rearrangement.



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Figure 1: Mechanistic fragmentation tree for **Butyl N-phenylcarbamate** under EI conditions.

Experimental Protocols

Protocol A: GC-MS Analysis (Structural ID)

Objective: Confirm compound identity and purity using EI fragmentation fingerprinting.

Instrument Parameters:

- System: Agilent 7890/5977 (or equivalent single quadrupole).
- Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25 μm).
- Carrier Gas: Helium at 1.0 mL/min (constant flow).
- Inlet: Split mode (20:1), 250°C.

- Oven Program: 60°C (hold 1 min)
20°C/min
280°C (hold 3 min).
- Source Temp: 230°C; Quad Temp: 150°C.
- Ionization: Electron Impact (70 eV).

Data Interpretation Steps:

- Check M⁺: Look for small peak at m/z 193.
- Verify Base Peak: Expect m/z 93 (Aniline) or m/z 119 (Isocyanate) depending on source tuning.
- Confirm Rearrangement: Presence of m/z 137 confirms the carbamate structure (distinguishes from simple amides).
- Alkyl Check: Presence of m/z 57 confirms the butyl chain.

Protocol B: LC-MS/MS Analysis (Quantification/Metabolite ID)

Objective: High-sensitivity detection for pharmacokinetic (PK) or residue analysis.

Instrument Parameters:

- System: Triple Quadrupole (e.g., Sciex 6500+) or Q-TOF.
- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Gradient: 5% B to 95% B over 5 mins.
- Ionization: ESI Positive Mode.

MRM Transitions (Quantification):

• Quantifier:

(Aniline product, high intensity).

• Qualifier 1:

(Carbamic acid product, specific).

• Qualifier 2:

(Isocyanate product).

Data Summary & Validation

The following table summarizes the diagnostic ions. Use this for library matching or MRM setup.

Ion Type	m/z (EI)	m/z (ESI+)	Chemical Identity	Mechanism
Precursor	193 ()	194 ()	Molecular Ion	Ionization
Rearrangement	137	138	Phenylcarbamic acid	McLafferty (-Butene)
Core Fragment	119	120	Phenyl Isocyanate	C-O Cleavage
Amine	93 (Base)	94	Aniline	Decarboxylation
Alkyl	57	N/A	Butyl Cation	Chain Cleavage

Troubleshooting & Quality Control

- Missing m/z 193 (EI): Common in carbamates due to instability. Lower source temperature to 200°C to enhance molecular ion abundance.

- Differentiation from t-Butyl isomer (BOC-Aniline): The tert-butyl isomer (CAS 3422-01-3) exhibits a significantly more intense m/z 57 peak and a weaker m/z 193 due to the stability of the tertiary carbocation. The n-butyl isomer shows a stronger m/z 137 relative to the t-butyl isomer.

References

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